4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a phenyl group, and a trioxa-azacyclododecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)ethyl]benzenesulfonamide
- 4-chloro-N-[2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)ethyl]benzenesulfonamide
Uniqueness
4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H30N2O6S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N2O6S/c1-19-7-9-21(10-8-19)32(27,28)24-22(20-5-3-2-4-6-20)23(26)25-11-13-29-15-17-31-18-16-30-14-12-25/h2-10,22,24H,11-18H2,1H3 |
InChI Key |
ADAIKZKWDUFAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N3CCOCCOCCOCC3 |
Origin of Product |
United States |
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